
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is a quinazoline-based compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential to interact with biological systems. In
Wirkmechanismus
The mechanism of action of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It may also act by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one in lab experiments is its potential as an anticancer and antimicrobial agent. It may also have applications in other areas of research, such as immunology and cell biology. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one. One area of interest is the optimization of its synthesis method to improve yields and purity. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more effective derivatives. Additionally, further studies are needed to explore its potential applications in other areas of research, such as immunology and cell biology.
Synthesemethoden
The synthesis of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one involves the reaction of 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)aniline with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form the desired quinazoline-based compound. This synthesis method has been reported in the literature and has been used to prepare this compound for various studies.
Wissenschaftliche Forschungsanwendungen
The quinazoline-based compound, 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one, has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-15-12-5-1-2-6-13(12)19-14(9-24-16-17-10-18-20-16)21(15)8-11-4-3-7-23-11/h1-7,10H,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLALOPGMAOVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NN3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
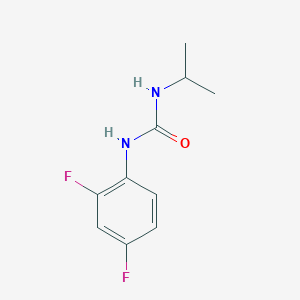
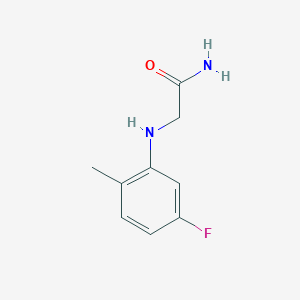
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
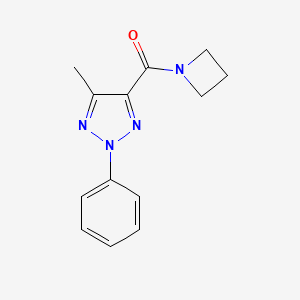
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
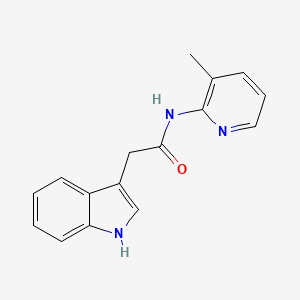
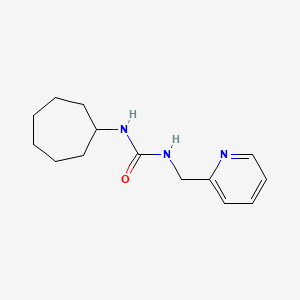
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)